molecular formula C19H18FN3O4 B4372924 [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B4372924
M. Wt: 371.4 g/mol
InChI Key: MJILPSFYCSSWTI-UHFFFAOYSA-N
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Description

[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an isoxazole ring, and a furoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-14-5-3-13(4-6-14)15-12-17(27-21-15)19(25)23-9-7-22(8-10-23)18(24)16-2-1-11-26-16/h1-6,11,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJILPSFYCSSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=NO2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

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